

A Comparative Study of PTH (1-34) Amide (Human) from Different Commercial Suppliers

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Compound of Interest

Compound Name: *pTH (1-34) amide (human)*

Cat. No.: *B3029905*

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This guide provides a comprehensive comparison of parathyroid hormone (PTH) (1-34) amide (human) from three fictional commercial suppliers: Supplier A, Supplier B, and Supplier C. The objective is to offer researchers, scientists, and drug development professionals a thorough evaluation of product quality and performance based on key analytical and functional parameters. This document presents supporting experimental data and detailed protocols to aid in the selection of the most suitable product for specific research needs.

Product Overview and Quality Assessment

The purity and identity of synthetic peptides are paramount for reliable and reproducible experimental outcomes. In this section, we compare the purity of PTH (1-34) amide from the three suppliers using High-Performance Liquid Chromatography (HPLC) and verify the molecular weight using Mass Spectrometry (MS).

Data Presentation: Purity and Molecular Weight

Supplier	Lot Number	Purity by HPLC (%)	Theoretical Molecular Weight (g/mol)	Observed Molecular Weight (g/mol)
Supplier A	A-1023	>98%	4117.72	4117.81
Supplier B	B-4567	>97%	4117.72	4117.65
Supplier C	C-8901	>99%	4117.72	4117.75

Functional Characterization

The biological activity of PTH (1-34) is determined by its ability to bind to its receptor, the parathyroid hormone 1 receptor (PTH1R), and elicit a downstream signaling cascade. We evaluated the receptor binding affinity and the functional potency of the peptides from the different suppliers.

Data Presentation: Receptor Binding Affinity and Functional Potency

Supplier	Lot Number	Receptor Binding Affinity (Kd, nM)	Functional Potency (EC50, nM)
Supplier A	A-1023	1.5	2.1
Supplier B	B-4567	2.3	3.5
Supplier C	C-8901	1.2	1.8

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure transparency and allow for replication of the findings.

High-Performance Liquid Chromatography (HPLC)

- Objective: To determine the purity of the PTH (1-34) amide peptides.
- Instrumentation: Agilent 1260 Infinity II HPLC System.
- Column: C18 reverse-phase column (4.6 x 250 mm, 5 μ m).
- Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
- Mobile Phase B: 0.1% TFA in acetonitrile.
- Gradient: 5% to 95% B over 30 minutes.
- Flow Rate: 1.0 mL/min.

- Detection: UV absorbance at 214 nm.
- Sample Preparation: Peptides were dissolved in Mobile Phase A to a final concentration of 1 mg/mL.

Mass Spectrometry (MS)

- Objective: To confirm the molecular identity of the PTH (1-34) amide peptides.
- Instrumentation: Waters Xevo G2-XS QToF Mass Spectrometer.
- Ionization Mode: Electrospray Ionization (ESI), positive mode.
- Mass Range: 500-2000 m/z.
- Sample Preparation: Peptides were diluted in 50% acetonitrile/0.1% formic acid to a concentration of 10 μ M.

Receptor Binding Assay

- Objective: To determine the binding affinity (K_d) of the PTH (1-34) amide peptides to the PTH1 receptor.
- Cell Line: HEK293 cells stably expressing human PTH1R.
- Radioligand: [125 I]-PTH (1-34).
- Procedure:
 - Cell membranes were prepared from the PTH1R-expressing HEK293 cells.
 - A competitive binding assay was performed by incubating a fixed concentration of the radioligand with increasing concentrations of the unlabeled PTH (1-34) amide from each supplier.
 - Non-specific binding was determined in the presence of a high concentration of unlabeled PTH (1-34).
 - Bound and free radioligand were separated by filtration.

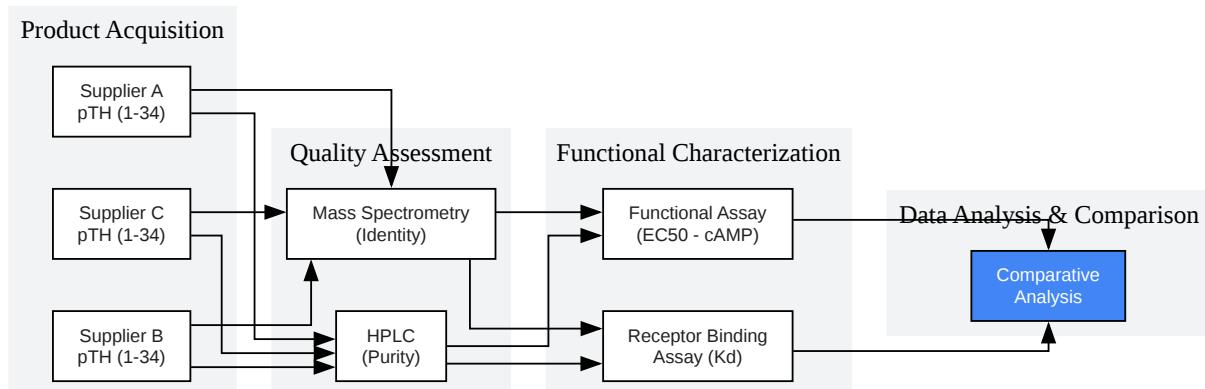
- Radioactivity was quantified using a gamma counter.
- K_d values were calculated using non-linear regression analysis.

Cell-Based Functional Assay (cAMP Accumulation)

- Objective: To measure the functional potency (EC50) of the PTH (1-34) amide peptides by quantifying cyclic adenosine monophosphate (cAMP) production.[\[1\]](#)[\[2\]](#)
- Cell Line: UMR-106 rat osteosarcoma cells, which endogenously express the PTH1R.
- Procedure:
 - Cells were seeded in 96-well plates and grown to confluence.
 - Cells were pre-treated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
 - Cells were then stimulated with increasing concentrations of PTH (1-34) amide from each supplier for 15 minutes at 37°C.
 - The reaction was stopped, and the cells were lysed.
 - Intracellular cAMP levels were measured using a competitive enzyme-linked immunosorbent assay (ELISA) kit.[\[3\]](#)[\[4\]](#)[\[5\]](#)
 - EC50 values were determined by plotting the dose-response curves.

Visualizations

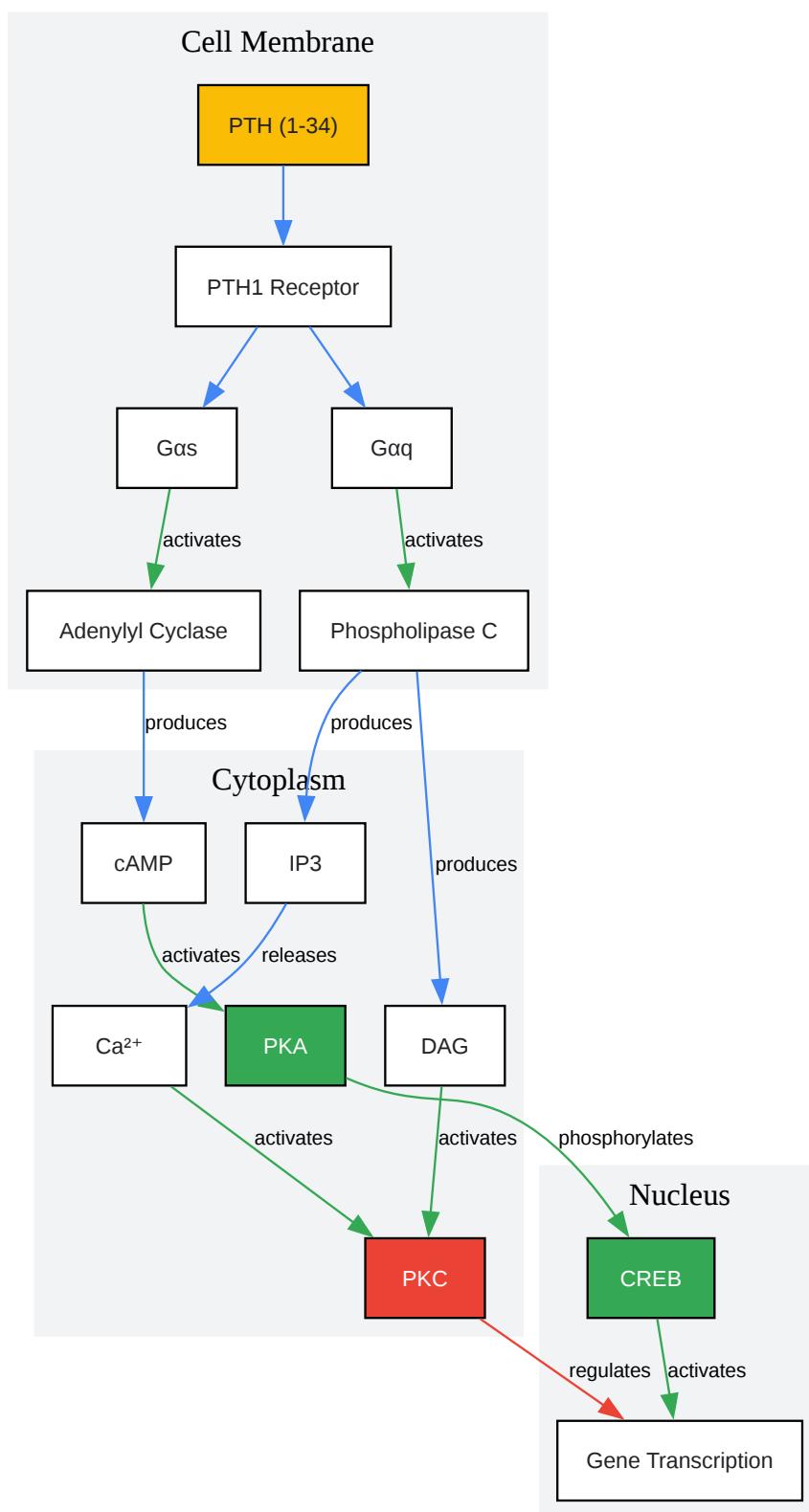
Experimental Workflow



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Caption: Experimental workflow for the comparative study.

PTH (1-34) Signaling Pathway



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Caption: Simplified PTH (1-34) signaling pathways.

Conclusion

This comparative guide provides a framework for evaluating the quality and performance of commercially available PTH (1-34) amide. Based on the hypothetical data presented:

- Supplier C demonstrated the highest purity, strongest receptor binding affinity, and greatest functional potency.
- Supplier A also provided a high-quality product with excellent performance characteristics.
- Supplier B's product met the minimum purity specifications but showed slightly lower binding affinity and functional potency compared to the other suppliers.

It is crucial for researchers to consider these parameters in the context of their specific experimental needs and budget. For sensitive applications requiring high potency and purity, products from suppliers like C and A would be preferable. For less sensitive screening applications, the product from Supplier B might be a viable option.

This guide underscores the importance of in-house validation of critical reagents to ensure the reliability and reproducibility of research findings.

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